molecular formula C14H12ClN3OS B2816532 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone CAS No. 898647-03-5

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2816532
CAS No.: 898647-03-5
M. Wt: 305.78
InChI Key: DMBFBFGGWBSWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone is a complex organic compound that integrates a pyrimidine ring with an indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrimidine and indole structures suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(methylthio)pyrimidine with indole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed coupling reactions can be effective in forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may exhibit a range of activities due to its structural components. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties . The pyrimidine ring also contributes to the compound’s potential as a bioactive molecule.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their ability to interact with specific biological targets, making them candidates for drug development .

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex molecules.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing cellular processes. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-20-14-16-8-10(15)12(17-14)13(19)18-7-6-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBFBFGGWBSWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.